molecular formula C24H16BrCl2FN3NaO5S B12792890 Elsulfavirine sodium CAS No. 867365-40-0

Elsulfavirine sodium

Cat. No.: B12792890
CAS No.: 867365-40-0
M. Wt: 651.3 g/mol
InChI Key: UJFARQSHFFWJHD-UHFFFAOYSA-M
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Description

Elsulfavirine sodium, known by its trade name Elpida, is a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. It is a prodrug that is metabolized into the active antiviral agent deselsulfavirine. This compound was developed by the Russian company Viriom and received its first global approval in Russia in June 2017 for the treatment of HIV-1 infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of elsulfavirine sodium involves multiple steps, starting from commercially available starting materialsThe final product is obtained through recrystallization from an ethanol/water system .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Elsulfavirine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Elsulfavirine sodium has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of non-nucleoside reverse transcriptase inhibitors.

    Biology: The compound is studied for its interactions with various biological macromolecules and its effects on viral replication.

    Medicine: this compound is primarily used in the treatment of HIV-1 infections.

    Industry: The compound is used in the development of new antiviral drugs and formulations.

Mechanism of Action

Elsulfavirine sodium exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus. By binding to the enzyme, this compound prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication. The active form, deselsulfavirine, is responsible for this inhibitory action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Elsulfavirine sodium is unique due to its high potency and favorable pharmacokinetic profile. It has a long half-life, allowing for once-daily dosing, and exhibits a high barrier to resistance. Additionally, its prodrug nature allows for improved bioavailability and reduced side effects compared to other non-nucleoside reverse transcriptase inhibitors .

Properties

CAS No.

867365-40-0

Molecular Formula

C24H16BrCl2FN3NaO5S

Molecular Weight

651.3 g/mol

IUPAC Name

sodium;[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonyl-propanoylazanide

InChI

InChI=1S/C24H17BrCl2FN3O5S.Na/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16;/h3-8,10-11H,2,9H2,1H3,(H2,30,31,32,33);/q;+1/p-1

InChI Key

UJFARQSHFFWJHD-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)[N-]S(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl.[Na+]

Origin of Product

United States

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